1-benzoyl-3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione
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Overview
Description
1-benzoyl-3-(2,4-dichlorophenyl)-1,4-diazaspiro[45]dec-3-ene-2-thione is a complex organic compound with a unique spiro structure
Preparation Methods
The synthesis of 1-benzoyl-3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione involves multiple steps. One common synthetic route includes the reaction of 2,4-dichlorobenzoyl chloride with a suitable amine to form an intermediate, which is then cyclized under specific conditions to yield the final spiro compound. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-benzoyl-3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.
Scientific Research Applications
1-benzoyl-3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-benzoyl-3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential in modulating cellular processes.
Comparison with Similar Compounds
1-benzoyl-3-(2,4-dichlorophenyl)-1,4-diazaspiro[45]dec-3-ene-2-thione can be compared with other spiro compounds such as spirodiclofen and spiromesifen These compounds share a similar spiro structure but differ in their substituents and specific applications The uniqueness of 1-benzoyl-3-(2,4-dichlorophenyl)-1,4-diazaspiro[4
Properties
IUPAC Name |
[2-(2,4-dichlorophenyl)-3-sulfanylidene-1,4-diazaspiro[4.5]dec-1-en-4-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N2OS/c22-15-9-10-16(17(23)13-15)18-20(27)25(19(26)14-7-3-1-4-8-14)21(24-18)11-5-2-6-12-21/h1,3-4,7-10,13H,2,5-6,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFQVADZMUFSIPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)N=C(C(=S)N2C(=O)C3=CC=CC=C3)C4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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